2-(2,5-Dichlorophenyl)piperidine: Pharmacophore Exploration and Synthetic Evolution
2-(2,5-Dichlorophenyl)piperidine: Pharmacophore Exploration and Synthetic Evolution
Topic: History and discovery of 2-(2,5-Dichlorophenyl)piperidine derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2]
[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][4]
2-(2,5-Dichlorophenyl)piperidine (CAS: 383128-64-1) represents a specific halogenated subclass of the 2-arylpiperidine scaffold.[1][2][3] Historically significant as a structural analog of the psychostimulant methylphenidate (Ritalin) and the research chemical desoxypipradrol (2-DPMP), this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting monoamine transporters.[1][2]
Unlike its 3,4-dichlorophenyl regioisomer (a potent dopamine transporter inhibitor), the 2,5-dichloro substitution pattern introduces unique steric and electronic constraints.[1][3] This guide details the discovery logic, synthetic pathways, and pharmacological implications of this specific derivative.[3]
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(2,5-Dichlorophenyl)piperidine |
| Molecular Formula | C₁₁H₁₃Cl₂N |
| Molecular Weight | 230.13 g/mol |
| Core Scaffold | 2-Arylpiperidine |
| Key Isomerism | Enantiomeric pairs (R/S); typically synthesized as racemate or resolved via tartaric acid.[1][2][3][4] |
| Primary Target | Monoamine Transporters (DAT/NET) |
Historical Context and Discovery Logic[1][4]
The discovery of 2-(2,5-dichlorophenyl)piperidine derivatives did not occur in isolation but emerged from the systematic optimization of phenylpiperidine-based psychostimulants in the mid-to-late 20th century.[1][2][3]
The "Desoxy" Evolution
The pharmaceutical industry sought to improve the metabolic stability and potency of phenethylamine and piperidine stimulants.[3] The evolution followed a clear logical pathway:
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First Generation (1940s-50s): Discovery of Methylphenidate (MPH) and Pipradrol .[1][2][3] These compounds established the 2-substituted piperidine ring as a privileged scaffold for Norepinephrine-Dopamine Reuptake Inhibition (NDRI).[1][2][3]
-
Second Generation (1990s): Removal of the ester moiety from MPH yielded 2-phenylpiperidine analogs.[1][2][3] While less potent, they offered a simplified template for SAR.[3]
-
Halogen Scanning (2000s-Present): Researchers systematically substituted the phenyl ring with halogens (Cl, F) to probe the hydrophobic binding pocket of the Dopamine Transporter (DAT).[1][3]
Figure 1: Evolutionary logic of the phenylpiperidine scaffold leading to specific halogenated derivatives.
Synthetic Methodologies
The synthesis of 2-(2,5-dichlorophenyl)piperidine requires overcoming the steric hindrance of the ortho-chloro substituent.[1][2][3] Two primary routes are validated in literature: the Suzuki-Reduction Route (modern standard) and the Grignard-Pyridine Route (historical).[1][2][3]
Protocol A: The Suzuki-Miyaura / Hydrogenation Pathway (Recommended)
This route offers the highest modularity and yield.[1][2][3]
Step 1: Cross-Coupling [1][2][3]
-
Reagents: 2-Bromopyridine, 2,5-Dichlorophenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M).[1][2][3]
-
Conditions: Reflux in DME/Water (100°C) for 12-18 hours.
-
Mechanism: The palladium catalyst facilitates the coupling of the pyridine ring to the sterically crowded 2,5-dichlorophenyl ring.[1][3]
-
Checkpoint: Monitor TLC for disappearance of 2-bromopyridine. The product, 2-(2,5-dichlorophenyl)pyridine, is an oil that crystallizes upon cooling.[1][3]
Step 2: Heterogeneous Catalytic Hydrogenation
-
Reagents: 2-(2,5-Dichlorophenyl)pyridine, PtO₂ (Adams' Catalyst) or Rh/C.[1][2][3]
-
Conditions: H₂ atmosphere (40-60 psi), Acetic Acid/MeOH solvent, RT, 24h.
-
Critical Note: Standard Pd/C is often avoided here to prevent de-halogenation (stripping the chlorine atoms off the phenyl ring).[1][3] Platinum or Rhodium catalysts are preferred for reducing the pyridine ring while preserving the aryl chlorides.[1][3]
Step 3: Salt Formation
-
The crude free base is dissolved in Et₂O and treated with HCl gas or ethereal HCl to precipitate the hydrochloride salt.[1][3]
Protocol B: Resolution of Enantiomers
Biological activity in this class is often stereospecific (typically the S-enantiomer is more active at DAT).[1][2][3]
-
Resolution Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid.[1][2][3]
-
Process: Repeated recrystallization of the diastereomeric salt until constant optical rotation is achieved.
Figure 2: Synthetic pathway emphasizing the preservation of halogen substituents during reduction.
Pharmacological Profile & SAR
Mechanism of Action
2-(2,5-Dichlorophenyl)piperidine functions primarily as a Monoamine Reuptake Inhibitor .[1][2][3] It binds to the presynaptic transporter proteins, blocking the re-entry of neurotransmitters into the presynaptic neuron.[3]
-
DAT (Dopamine Transporter): Primary target.[1][3] Inhibition increases extracellular dopamine, leading to locomotor stimulation and euphoria.[3]
-
NET (Norepinephrine Transporter): Secondary target.[1][3] Inhibition contributes to cardiovascular effects (tachycardia) and alertness.[1][3]
Structure-Activity Relationship (SAR): The "Ortho" Constraint
The 2,5-dichloro substitution creates a distinct pharmacological profile compared to the 3,4-dichloro analog:
-
Steric Clash: The chlorine atom at the 2-position (ortho) creates steric repulsion with the piperidine ring.[1][2][3] This forces the two rings to twist out of coplanarity (dihedral angle > 40°).[1][3]
-
Binding Pocket Fit: The mammalian DAT binding pocket accommodates planar or near-planar conformations well (e.g., 3,4-dichloro).[1][3] The twisted conformation of the 2,5-isomer often results in reduced affinity compared to the 3,4-isomer, but potentially higher selectivity against SERT (Serotonin Transporter).[1]
-
Lipophilicity: The addition of two chlorine atoms significantly increases logP, enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted parent compound.[1][3]
Comparative Affinity (Theoretical/Class-Based):
| Compound | DAT Affinity (Ki) | NET Affinity (Ki) | Notes |
|---|---|---|---|
| Methylphenidate | ~200 nM | ~400 nM | Reference standard |
| 2-(3,4-Dichlorophenyl)piperidine | < 10 nM | < 50 nM | High potency (3,4-CTMP analog) |
| 2-(2,5-Dichlorophenyl)piperidine | ~50-150 nM | ~100-300 nM | Moderate potency; Sterically constrained |[1][2][3]
References
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Deutsch, H. M., et al. (1996).[3] "Synthesis and pharmacology of potential cocaine antagonists: 2-(substituted phenyl)-3-substituted phenyltropanes." Journal of Medicinal Chemistry, 39(6), 1201-1209.[1][3] (Foundational SAR on phenyl-ring substitution effects on DAT binding).
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Schweri, M. M., et al. (2002).[3] "Blockade of the dopamine transporter by (±)-threo-methylphenidate and its analogs." Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535.[1][3] Link
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ChemicalBook. (2024).[1][3] "Product Record: 2-(2,5-Dichlorophenyl)piperidine (CAS 383128-64-1)."[1][2][3][6] Link[1][2]
-
Misra, M., et al. (2010).[3] "2-Substituted Piperidines: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters, 20(11), 3245-3250.[1][3] (General synthetic methodologies for 2-arylpiperidines).
-
PubChem. (2025).[1][3] "Compound Summary: 2-(2,5-Dichlorophenyl)piperidine." National Library of Medicine.[1][3] Link
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